molecular formula C10H14N6NaO6P B117746 Adenosine 5'-monophosphoramidate sodium salt CAS No. 102029-68-5

Adenosine 5'-monophosphoramidate sodium salt

Cat. No. B117746
CAS RN: 102029-68-5
M. Wt: 368.22 g/mol
InChI Key: ALRHXZAMLVPXPL-MCDZGGTQSA-M
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Description

Adenosine 5’-monophosphoramidate sodium salt is an adenosine derivative . It has the molecular formula C10H14N6NaO6P and a molecular weight of 368.22 g/mol . It is used as an intermediate for nucleotide synthesis and has a significant effect on the accumulation of cyclic AMP .


Synthesis Analysis

Adenosine 5’-monophosphoramidate sodium salt can be synthesized through various methods. One such method involves the condensation reaction of the 5’-phosphorimidazolide of adenosine (ImpA) to form dinucleotides and oligonucleotides . Another method involves the use of Cu (II)–AMP–4,4′-bipy coordination polymers .


Molecular Structure Analysis

The molecular structure of Adenosine 5’-monophosphoramidate sodium salt can be represented by its IUPAC name: sodium;amino- [ [ (2 R ,3 S ,4 R ,5 R )-5- (6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate .


Chemical Reactions Analysis

Adenosine 5’-monophosphoramidate sodium salt is involved in various chemical reactions. For instance, it plays a role in the accumulation of cyclic AMP . It can also be further metabolized as cellular energy .


Physical And Chemical Properties Analysis

Adenosine 5’-monophosphoramidate sodium salt has a molecular weight of 368.22 g/mol . Its molecular formula is C10H14N6NaO6P .

Scientific Research Applications

Molecular Biology: Nucleotide Analogue Synthesis

Adenosine 5’-monophosphoramidate sodium salt: is utilized in molecular biology as a precursor for the synthesis of nucleotide analogues. These analogues can be incorporated into DNA or RNA sequences to study the effects of structural changes on genetic expression and stability .

Biochemistry: Protein Kinase Activation

In biochemistry, this compound serves as an activator for specific protein kinases. By mimicking the structure of adenosine monophosphate (AMP), it can bind to and activate enzymes that are crucial for regulating cellular processes .

Cell Biology: Cell Signaling Studies

The compound is instrumental in cell signaling studies. It acts as a second messenger analogue, helping researchers understand the pathways and mechanisms through which cells respond to external stimuli .

Pharmacology: Drug Development

In pharmacology, Adenosine 5’-monophosphoramidate sodium salt is used in the development of new drugs. Its ability to interact with various enzymes and receptors makes it a valuable tool for creating medications that target specific cellular functions .

Neuroscience: Neurotransmitter Research

This compound is significant in neuroscience for studying the role of adenosine as a neurotransmitter. It helps in exploring how adenosine affects neural activity and its potential implications for treating neurological disorders .

Immunology: Immune Response Modulation

Researchers use Adenosine 5’-monophosphoramidate sodium salt to modulate immune responses. It can influence the activity of immune cells, providing insights into the development of therapies for autoimmune diseases .

Metabolic Studies: Energy Transfer

The compound is also used in metabolic studies to investigate energy transfer within cells. It can mimic the role of AMP in energy metabolism, aiding in the exploration of metabolic disorders .

Material Science: Biomaterials Synthesis

Lastly, in material science, Adenosine 5’-monophosphoramidate sodium salt contributes to the synthesis of biomaterials. It can be used to create biocompatible materials that have potential applications in tissue engineering and regenerative medicine .

Mechanism of Action

properties

IUPAC Name

sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHXZAMLVPXPL-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635544
Record name Sodium 5'-O-(aminophosphinato)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-monophosphoramidate sodium salt

CAS RN

102029-68-5
Record name Sodium 5'-O-(aminophosphinato)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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